2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
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Overview
Description
2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyrrolo[2,3-b]pyridine moiety, and a fluorine atom at the 5-position. The presence of these structural features imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multi-step synthetic routes. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which is then functionalized to introduce the fluorine atom and the pyrimidinamine group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. For instance, the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with substituted aldehydes under controlled temperature conditions to obtain the desired product .
Chemical Reactions Analysis
2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding N-oxides, while substitution reactions can introduce different functional groups at specific positions on the molecule .
Scientific Research Applications
In medicinal chemistry, it has shown promise as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in the progression of several cancers, including breast, lung, and prostate cancers . Additionally, its unique structure makes it a valuable scaffold for the development of new therapeutic agents targeting other biological pathways. In the field of biology, it has been used to study cell proliferation, migration, and apoptosis, providing insights into the molecular mechanisms underlying these processes .
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets, such as FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis and the inhibition of tumor growth . The compound’s ability to target multiple FGFR isoforms further enhances its therapeutic potential.
Comparison with Similar Compounds
2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- can be compared to other similar compounds, such as pyrrolopyrazine derivatives and other pyrrolo[2,3-b]pyridine analogs. These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, pyrrolopyrazine derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and kinase inhibitory activities . The unique combination of the pyrimidinamine and fluoropyrrolo[2,3-b]pyridine moieties in 2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- distinguishes it from these related compounds and contributes to its specific biological properties.
Properties
Molecular Formula |
C11H8FN5 |
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Molecular Weight |
229.21 g/mol |
IUPAC Name |
4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H8FN5/c12-6-3-7-8(5-16-10(7)15-4-6)9-1-2-14-11(13)17-9/h1-5H,(H,15,16)(H2,13,14,17) |
InChI Key |
UCSYMZYOFRMFRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C2=CNC3=C2C=C(C=N3)F)N |
Origin of Product |
United States |
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